6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid
CAS No.: 1252903-34-6
Cat. No.: VC11704436
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252903-34-6 |
|---|---|
| Molecular Formula | C12H10O2S |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | 6-cyclopropyl-1-benzothiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10O2S/c13-12(14)11-6-9-4-3-8(7-1-2-7)5-10(9)15-11/h3-7H,1-2H2,(H,13,14) |
| Standard InChI Key | SGFIJWPBRGQSMQ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC3=C(C=C2)C=C(S3)C(=O)O |
| Canonical SMILES | C1CC1C2=CC3=C(C=C2)C=C(S3)C(=O)O |
Introduction
Structural and Electronic Properties
The benzo[b]thiophene scaffold consists of a fused benzene and thiophene ring system, which confers aromaticity and planar geometry. Substitution at the 6-position with a cyclopropyl group introduces steric strain and electron-withdrawing effects due to the cyclopropane ring’s unique bonding orbitals. Comparatively, the 5- and 7-cyclopropyl isomers exhibit distinct electronic profiles:
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5-Cyclopropyl substitution: The cyclopropane ring is meta to the thiophene sulfur, reducing conjugation with the π-system.
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6-Cyclopropyl substitution: Para positioning relative to the sulfur atom may enhance resonance stabilization, potentially altering reactivity in electrophilic aromatic substitution.
Table 1: Comparative Structural Properties of Cyclopropyl-Substituted Benzo[b]thiophene Carboxylic Acids
| Position | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|
| 5 | C₁₃H₁₂O₂S | 232.30 | Increased lipophilicity |
| 6 | C₁₂H₁₀O₂S | 218.27 | Enhanced resonance |
| 7 | C₁₃H₁₂O₂S | 232.30 | Steric hindrance |
The carboxylic acid group at the 2-position facilitates hydrogen bonding and salt formation, critical for solubility and molecular recognition in biological systems.
Synthetic Methodologies
While no direct synthesis of the 6-cyclopropyl derivative is documented, analogous routes for 5- and 7-substituted compounds provide a framework for potential strategies:
Cyclopropanation Techniques
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Halogenation-Cyclopropanation: Bromination of a preformed benzo[b]thiophene intermediate followed by cyclopropanation using Zn/Cu couples.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with cyclopropylboronic acids under palladium catalysis, though regioselectivity challenges may arise.
Reactivity and Functionalization
The 6-cyclopropyl group’s strain and electronic effects influence reaction pathways:
Oxidation and Reduction
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Oxidation: Cyclopropane rings are susceptible to ring-opening under strong oxidative conditions (e.g., KMnO₄), forming diols or ketones.
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Reduction: Catalytic hydrogenation may saturate the thiophene ring, though the cyclopropane ring typically remains intact.
Electrophilic Aromatic Substitution
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Nitration: The electron-withdrawing carboxylic acid group directs electrophiles to the 4- and 7-positions, but the cyclopropyl group’s steric bulk may hinder substitution at adjacent sites.
Biological Activity and Mechanisms
Structural analogs exhibit promising bioactivity, suggesting potential applications for the 6-cyclopropyl variant:
Enzyme Modulation
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Cytochrome P450 Inhibition: The cyclopropane moiety’s rigidity may enhance binding to enzyme active sites, as seen in 5-cyclopropyl derivatives.
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Kinase Interactions: Analogous compounds inhibit MAPK pathways, implicating potential anticancer effects.
Industrial and Material Science Applications
Organic Electronics
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Semiconductor Development: Benzo[b]thiophenes’ planar structure supports charge transport, with cyclopropyl groups modulating bandgap energies.
Pharmaceutical Intermediates
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The carboxylic acid group serves as a handle for prodrug synthesis, improving bioavailability in lead compounds.
Challenges and Future Directions
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Synthetic Accessibility: Regioselective cyclopropanation at the 6-position remains unexplored, necessitating novel catalytic systems.
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Biological Profiling: In vitro and in vivo studies are required to validate hypothesized activities.
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Environmental Impact: Degradation pathways and ecotoxicity data for cyclopropane-containing aromatics are scarce.
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